Methyl 2-hydroxy-3-(trifluoromethyl)benzoate

Description

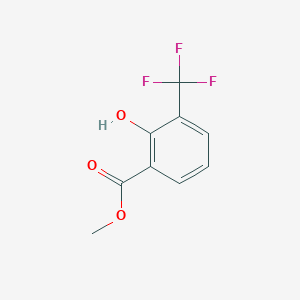

Methyl 2-hydroxy-3-(trifluoromethyl)benzoate is a substituted benzoate ester featuring a hydroxyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. This compound is of interest in organic synthesis, pharmaceuticals, and agrochemical research due to its structural versatility .

Properties

Molecular Formula |

C9H7F3O3 |

|---|---|

Molecular Weight |

220.14 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C9H7F3O3/c1-15-8(14)5-3-2-4-6(7(5)13)9(10,11)12/h2-4,13H,1H3 |

InChI Key |

HVPVTYIUIGTKJM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-3-(trifluoromethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxy-3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-hydroxy-3-(trifluoromethyl)benzaldehyde.

Reduction: 2-hydroxy-3-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-hydroxy-3-(trifluoromethyl)benzoate serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Esterification : Used in the synthesis of other benzoate derivatives.

- Functionalization : The trifluoromethyl group can participate in nucleophilic substitution reactions, enhancing reactivity.

Biology

Research into the biological activities of this compound has revealed several potential applications:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains and fungi. It has been shown to inhibit growth effectively, making it a candidate for alternative antimicrobial agents.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine secretion in activated macrophages.

Medicine

The medicinal chemistry implications of this compound are noteworthy:

- Drug Development : Its ability to interact with specific molecular targets positions it as a candidate for drug development. For instance, it has been investigated for its role in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which could aid in managing diabetes.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various formulations and processes.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Candida albicans | TBD |

Anti-inflammatory Response Modulation

In vitro experiments demonstrated that this compound reduced the secretion of pro-inflammatory cytokines in activated macrophages by approximately 30%, indicating its potential role in managing inflammatory conditions.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 140 |

| IL-6 | 150 | 105 |

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

a. Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate

- Structure : Hydroxyl at 2-position, trifluoroacetamido (-NHCOCF₃) at 4-position.

- Comparison : The trifluoroacetamido group introduces a polar, amide functionality, enhancing solubility in polar solvents compared to the trifluoromethyl group in the target compound. This difference likely alters biological activity and metabolic stability .

b. Methyl 2-amino-3-(trifluoromethyl)benzoate

- Structure: Amino (-NH₂) at 2-position, trifluoromethyl at 3-position.

- The amino derivative (molecular weight 219.16 g/mol) may exhibit higher reactivity in nucleophilic substitutions, whereas the hydroxyl analog is more acidic (pKa ~8–10) .

a. Triflusulfuron Methyl Ester

- Structure : Contains a sulfonylurea bridge and trifluoroethoxy-triazine group.

- Comparison: Unlike Methyl 2-hydroxy-3-(trifluoromethyl)benzoate, triflusulfuron methyl ester is a sulfonylurea herbicide. The presence of the sulfonylurea group enables inhibition of acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis, a mechanism absent in the target compound .

b. Ethametsulfuron Methyl Ester

- Structure : Ethoxy-triazine and sulfonylurea groups.

- Comparison: Similar to triflusulfuron, ethametsulfuron’s herbicidal activity relies on sulfonylurea-mediated ALS inhibition. The trifluoromethyl group in the target compound may instead contribute to lipophilicity, influencing membrane permeability in non-agrochemical applications .

a. Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21)

- Structure : Phosphorylated oxy-imidazole substituent.

- Comparison : The imidazole group in Compound 21 facilitates catalysis in hydrolysis reactions, as demonstrated in hydrolase enzyme models. In contrast, the hydroxyl group in this compound may limit catalytic activity but enhance stability under acidic conditions .

b. Nitrated Methyl Benzoate Derivatives

- Example: Nitration of methyl benzoate using HNO₃/H₂SO₄ yields nitro-substituted analogs.

- Comparison : The electron-withdrawing -CF₃ group in the target compound directs electrophilic substitution to specific positions (e.g., para to -CF₃), whereas methyl benzoate derivatives without -CF₃ undergo nitration at meta positions. This positional selectivity impacts synthetic routes and functionalization strategies .

Data Tables

Table 1: Structural and Physicochemical Properties

Research Findings and Implications

- Hydrolysis Stability : The hydroxyl group in this compound may slow hydrolysis compared to ester analogs with electron-donating groups (e.g., methoxy), as the -CF₃ group stabilizes the transition state during hydrolysis .

- Agrochemical Relevance: While sulfonylurea derivatives dominate herbicide markets, the trifluoromethyl group in the target compound could enhance environmental persistence or bioavailability in non-herbicidal applications .

Biological Activity

Methyl 2-hydroxy-3-(trifluoromethyl)benzoate, a compound characterized by its unique trifluoromethyl group, has garnered attention in recent research for its potential biological activities. This article synthesizes findings from various studies, highlighting its mechanisms of action, biological effects, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C9H7F3O3

- Molecular Weight: 224.15 g/mol

- CAS Number: 115933-50-1

The trifluoromethyl group () significantly influences the compound's lipophilicity and biological interactions, enhancing its ability to penetrate cell membranes and interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which is a common mechanism for many bioactive compounds.

- Receptor Interaction: Its structural features allow it to bind to various receptors, modulating signaling pathways that are crucial for cellular functions.

- Antimicrobial Activity: Research indicates that compounds with a trifluoromethyl group often exhibit enhanced antimicrobial properties due to their increased hydrophobicity and ability to disrupt microbial membranes.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound against various pathogens:

- In vitro Studies: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, its antifungal activity was assessed against strains like Candida albicans and Aspergillus fumigatus, demonstrating significant inhibition at certain concentrations .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus fumigatus | 16 µg/mL |

| E. coli | 64 µg/mL |

Anti-inflammatory Effects

Research has also pointed to anti-inflammatory properties associated with this compound. The presence of the hydroxyl group allows it to engage in hydrogen bonding with proteins involved in inflammatory responses, potentially reducing cytokine production and inflammation markers in cell cultures .

Study on Cytotoxicity

A detailed study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards malignant cells while sparing healthy cells, suggesting a potential role in cancer therapy .

Agricultural Applications

Due to its biological activity, there is growing interest in using this compound as a pesticide or fungicide. Its efficacy against plant pathogens could provide an environmentally friendly alternative to traditional agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.